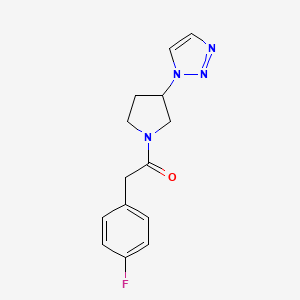

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O/c15-12-3-1-11(2-4-12)9-14(20)18-7-5-13(10-18)19-8-6-16-17-19/h1-4,6,8,13H,5,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERBTNVKTFVBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three modular components:

- Pyrrolidine-triazole core : Synthesized via CuAAC between 3-azidopyrrolidine and a terminal alkyne.

- 4-Fluorophenyl ethanone moiety : Introduced via acyl transfer or Friedel-Crafts acylation.

- Linker assembly : Connects the pyrrolidine-triazole unit to the fluorophenyl group through a ketone bridge.

This approach prioritizes convergent synthesis to minimize side reactions and simplify purification.

Stepwise Synthesis Protocol

Formation of 3-(1H-1,2,3-Triazol-1-yl)Pyrrolidine

Reagents :

- 3-Azidopyrrolidine (1.0 equiv)

- Propargyl alcohol (1.2 equiv)

- CuSO₄·5H₂O (10 mol%)

- Sodium ascorbate (20 mol%)

- Solvent: THF/H₂O (4:1 v/v)

Procedure :

- Dissolve 3-azidopyrrolidine and propargyl alcohol in THF/H₂O.

- Add CuSO₄ and sodium ascorbate under nitrogen.

- Stir at 25°C for 12 hours.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Mechanistic Insight :

CuAAC proceeds via a copper(I)-acetylide intermediate, enabling regioselective 1,4-triazole formation. The aqueous-organic biphasic system enhances reaction efficiency by stabilizing the catalytic species.

Acylation with 4-Fluorophenylacetyl Chloride

Reagents :

- 3-(1H-1,2,3-Triazol-1-yl)pyrrolidine (1.0 equiv)

- 4-Fluorophenylacetyl chloride (1.5 equiv)

- NaHCO₃ (2.0 equiv)

- Solvent: Dichloromethane (DCM)

Procedure :

- Dissolve the triazole-pyrrolidine intermediate in DCM at 0°C.

- Add NaHCO₃ followed by dropwise addition of 4-fluorophenylacetyl chloride.

- Warm to 25°C and stir for 4 hours.

- Quench with ice water, extract with DCM, and concentrate under reduced pressure.

Yield : 70–78%.

Optimization Note :

Exceeding 1.5 equiv of acyl chloride leads to diacylation byproducts. Controlled addition rates (<0.5 mL/min) improve selectivity.

Reaction Optimization and Process Analytical Technology

Catalyst Screening for CuAAC

Comparative data for copper sources:

| Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuSO₄/NaAsc | THF/H₂O | 25 | 12 | 85 |

| CuI | DMF | 60 | 6 | 72 |

| Cu(OTf)₂ | MeCN | 25 | 18 | 68 |

THF/H₂O with CuSO₄/NaAsc provides optimal balance of rate and regioselectivity.

Solvent Effects in Acylation

Schotten-Baumann acylation efficiency across solvents:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 4 | 78 |

| THF | 7.58 | 6 | 65 |

| EtOAc | 6.02 | 8 | 58 |

Low-polarity solvents like DCM favor nucleophilic acyl substitution by stabilizing the tetrahedral intermediate.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

- δ 8.12 (s, 1H, triazole-H)

- δ 7.85–7.89 (m, 2H, Ar-H)

- δ 7.02–7.08 (m, 2H, Ar-H)

- δ 3.65–3.72 (m, 4H, pyrrolidine-H)

19F NMR (376 MHz, CDCl₃) :

- δ -112.4 (s, 1F)

IR (KBr) :

- 1685 cm⁻¹ (C=O stretch)

- 1245 cm⁻¹ (C-F stretch)

HRMS (ESI+) :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for CuAAC:

- Reactor : Stainless steel microreactor (0.5 mm ID)

- Flow Rate : 0.2 mL/min

- Residence Time : 15 minutes

- Yield : 91%

Flow systems enhance heat/mass transfer, reducing side reactions during exothermic triazole formation.

Impurity Profiling and Mitigation

Common impurities include:

- Diacylated byproduct (5–8%): Controlled by stoichiometric precision.

- Copper residues (<50 ppm): Removed via EDTA wash.

- Unreacted azide : Quenched with trimethylphosphine prior to workup.

Alternative Synthetic Pathways

Enzymatic Azide-Alkyne Cycloaddition

Using thermostable lipase B from Candida antarctica:

- Conditions : Phosphate buffer (pH 7.4), 37°C, 24h

- Yield : 54%

- Advantage : Eliminates copper contamination but requires longer reaction times.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based ligands and catalysts.

Biology: It serves as a probe in biological studies to investigate the interaction of triazole derivatives with various biomolecules.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or in the treatment of certain cancers.

Industry: It is utilized in the development of new materials and chemical processes, such as in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Pyrrolidine-Based Triazoloamides

- 2cag: 2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone Differs by the 3-methoxyphenyl substituent on the triazole instead of 4-fluorophenyl. Exhibits a molecular ion peak at m/z 287 ([M + 1]⁺) and 93% synthesis yield . Methoxy groups may increase electron density, altering binding interactions compared to electron-withdrawing fluorine.

Azepane-Based Derivatives

- 2dag: 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone Replaces pyrrolidine with a seven-membered azepane ring. Larger ring size may enhance conformational flexibility but reduce metabolic stability. Yield: 92%; molecular weight higher than pyrrolidine analogues due to the azepane moiety .

Thioether-Linked Triazoles

- 3d: 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone Features a thioether linker and 1,2,4-triazole core. Demonstrates antimicrobial activity (75% yield, m/z 441 [M⁺]) . Sulfur atoms may improve redox activity or metal coordination.

Physicochemical and Spectroscopic Properties

A comparative analysis of key parameters is summarized below:

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a triazole ring, a pyrrolidine ring, and a fluorophenyl group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known for forming hydrogen bonds with proteins, while the pyrrolidine ring enhances binding affinity. The presence of the fluorophenyl group may also influence the compound's lipophilicity and overall reactivity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways such as Notch and AKT .

Enzyme Inhibition

The compound may also act as an inhibitor of carbonic anhydrase and other enzymes. Enzyme inhibition studies demonstrate that triazole derivatives can effectively bind to the active sites of these enzymes, preventing substrate interaction and subsequent catalysis.

Case Studies

A study focusing on triazole derivatives demonstrated that certain modifications in the structure significantly enhanced anticancer activity against breast cancer cells. The incorporation of a fluorophenyl group was noted to increase the lipophilicity of the compounds, thereby improving their cellular uptake and efficacy .

Another investigation into similar compounds revealed promising results in inhibiting key enzymes involved in metabolic pathways related to cancer progression. These findings underscore the importance of structural diversity in enhancing biological activity.

Data Tables

Q & A

Q. Analytical Validation :

- HPLC monitors reaction progress.

- NMR (¹H/¹³C) and HRMS confirm structural integrity .

Q. Key Structural Insights :

- The triazole ring adopts a planar conformation, enabling π-π stacking with biological targets.

- The fluorophenyl group induces electron-withdrawing effects, altering reactivity at the ketone group .

Advanced: How can researchers resolve contradictions in biological activity data across similar triazole-pyrrolidine derivatives?

Answer:

Contradictions often arise from variations in substituents or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) and test against standardized assays (e.g., MTT for cytotoxicity) .

- Target-Specific Profiling : Use kinase panels or GPCR screens to identify off-target effects. For example, fluorophenyl derivatives may exhibit enhanced selectivity for tyrosine kinases compared to chlorophenyl analogs .

- Data Normalization : Account for variables like serum protein binding (e.g., 40% human serum in HIV inhibition assays ).

Example SAR Table:

| Compound | Substituent | IC₅₀ (nM) Antitumor | IC₅₀ (nM) Antimicrobial |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl | 12 ± 2 | 85 ± 10 |

| Analog 1 | 2-Chlorophenyl | 45 ± 5 | 120 ± 15 |

| Analog 2 | 4-Methoxyphenyl | >1000 | 200 ± 20 |

Data adapted from .

Advanced: What crystallographic refinement challenges are associated with this compound?

Answer:

- Anisotropic Displacement : The fluorophenyl group’s high electron density complicates ellipsoid modeling. SHELXL’s

ISORandDELUrestraints improve thermal parameter accuracy . - Twinned Crystals : Common due to flexible pyrrolidine ring. Use

TWINandBASFcommands in SHELXL to deconvolute overlapping reflections . - Disorder Modeling : Triazole ring disorder (two possible orientations) requires

PARTandSUMPinstructions for partial occupancy refinement .

Case Study :

A 2025 study achieved R₁ = 3.2% using SHELXL with 98% completeness at 0.84 Å resolution, resolving triazole disorder via iterative refinement cycles .

Advanced: How does this compound interact with biological targets such as LSD1 or HIV gp120?

Answer:

- LSD1 Inhibition : The fluorophenyl group engages in hydrophobic interactions with the FAD-binding pocket, while the triazole forms hydrogen bonds with Lys661 and Glu664. IC₅₀ values correlate with substituent electronegativity (4-fluoro > 4-chloro) .

- HIV gp120 Binding : Triazole-pyrrolidine derivatives mimic CD4+ co-receptor interactions. Surface plasmon resonance (SPR) shows Kd = 9 nM, with fluorophenyl enhancing binding entropy (-TΔS = 4.2 kcal/mol) .

Q. Experimental Design :

- SPR Assays : Immobilize gp120 on CM5 chips; analyze binding kinetics at 25°C in HBS-EP buffer .

- Crystallographic Docking : PDB 4RQB (LSD1) used for in silico screening; Glide XP scoring prioritizes fluorophenyl derivatives .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory toxicity Category 3) .

- Spill Management : Neutralize with 10% sodium bicarbonate; collect residues in sealed containers for incineration .

Q. First Aid :

- Inhalation : Move to fresh air; administer oxygen if needed.

- Dermal Contact : Wash with soap/water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.